2,3-Diphenylthiirene 1,1-dioxide
Description
Ramberg-Bäcklund Reaction Approaches
The Ramberg-Bäcklund reaction is a cornerstone in the synthesis of alkenes from α-halo sulfones in the presence of a base. wikipedia.orgambeed.com The mechanism involves the initial deprotonation at an α-carbon, followed by an intramolecular nucleophilic displacement of the halogen to form a transient three-membered cyclic sulfone, known as a thiirane (B1199164) 1,1-dioxide. organic-chemistry.orgyoutube.com This unstable intermediate readily extrudes sulfur dioxide to yield the final alkene. wikipedia.orgyoutube.com
A direct precursor for 2,3-diphenylthiirene 1,1-dioxide is α,α′-dibromodibenzyl sulfone. The formation of this key intermediate can be achieved through two main pathways.
One of the original strategies for preparing α-halo sulfones involves the halogenation of a corresponding sulfide (B99878), which is then followed by oxidation to the sulfone. wikipedia.org In this context, dibenzyl sulfide is first subjected to bromination to yield α,α′-dibromodibenzyl sulfide. Subsequent oxidation of this dibrominated sulfide furnishes the desired α,α′-dibromodibenzyl sulfone. The oxidation of sulfides to sulfones is a well-established transformation, often employing oxidizing agents like hydrogen peroxide or peroxy acids. nih.govorganic-chemistry.org However, controlling the reaction to avoid over-oxidation can be a challenge. nih.gov For instance, the reaction of dibenzyl sulfide with hydrogen peroxide and a catalytic amount of bromine can primarily yield dibenzyl sulfoxide, while stoichiometric amounts of bromine can lead to cleavage products. sci-hub.se
An alternative route to the α,α′-dihalo sulfone precursor involves the brominative decarboxylation of α,α′-diphenylsulfodiacetic acid. This type of reaction, conceptually related to the Hunsdiecker reaction, provides a method to convert carboxylic acids into bromides. researchgate.net While the classical Hunsdiecker reaction can be inefficient for certain substrates, modern variations have been developed to improve yields and applicability. researchgate.net
Once the α,α′-dibromodibenzyl sulfone is obtained, typically as a mixture of diastereomers, it is treated with a base. This treatment induces a 1,3-elimination of hydrogen bromide (HBr), leading to the formation of the strained three-membered ring of this compound. sioc-journal.cn The reaction of this compound with various nucleophiles has been a subject of further study, indicating its utility as a reactive intermediate. acs.orgacs.org The extrusion of sulfur dioxide from substituted thiirene (B1235720) 1,1-dioxides is a key characteristic, with the rate of this extrusion being influenced by the electronic nature of the substituents on the phenyl rings. rsc.org
General Methods for Thiirene 1,1-Dioxide Synthesis (Applicable to Substituted Analogs)
Beyond the specific synthesis of the diphenyl derivative, general methodologies exist for the creation of the thiirene 1,1-dioxide core structure, which can be adapted for various substituted analogs.
A general approach to thiirene 1,1-dioxides involves the reaction of sulfenes, which are highly reactive intermediates (R₂C=SO₂). One method to generate sulfenes is through the treatment of α-bromoalkanesulfonyl chlorides with a diazoalkane. The resulting sulfene (B1252967) can then undergo a [2+1] cycloaddition with another molecule of the diazoalkane to form the thiadiazole 1,1-dioxide, which upon nitrogen extrusion, could potentially lead to the thiirene 1,1-dioxide ring system. While not a direct route described specifically for the 2,3-diphenyl derivative in the provided context, this methodology represents a fundamental approach in the broader synthesis of thiirene 1,1-dioxides.
A Detailed Examination of the Synthesis of this compound
The synthesis of thiirene 1,1-dioxides, a class of strained heterocyclic compounds, has been a subject of considerable interest in organic chemistry. Among these, this compound stands out as a key intermediate and a target of synthetic exploration. This article delves into specific methodologies for its preparation, focusing on a pathway that involves the formation and subsequent transformation of a bromoepisulfone intermediate.
2 Interaction of Sulfenes and Diazo Compounds to Form Bromoepisulfones
A conceptual approach to the synthesis of the thiirane 1,1-dioxide framework involves the reaction of a sulfene intermediate with a diazo compound. Sulfenes, which are transient and highly reactive species with the general structure R₂C=SO₂, can undergo cycloaddition reactions. In the context of forming a bromo-substituted episulfone (a thiirane 1,1-dioxide), a plausible pathway involves the reaction of a bromo-substituted sulfene with a diazoalkane.
The generation of the necessary sulfene can be achieved from a suitable precursor, such as an α-bromosulfonyl chloride. For the synthesis of a 2,3-diphenyl substituted episulfone, the reaction would theoretically proceed between phenyl(bromo)sulfene and phenyldiazomethane (B1605601). The phenyl(bromo)sulfene can be generated in situ from α-bromophenylmethanesulfonyl chloride in the presence of a base.
The subsequent reaction with phenyldiazomethane would proceed as a [2+1] cycloaddition, where the sulfene acts as the two-atom component and the carbene carbon of the diazo compound serves as the one-atom component, following the loss of dinitrogen gas. This cycloaddition would lead to the formation of the three-membered thiirane 1,1-dioxide ring.
The proposed reaction scheme is as follows:
In situ generation of phenyl(bromo)sulfene: α-Bromophenylmethanesulfonyl chloride is treated with a non-nucleophilic base, such as triethylamine, to eliminate hydrogen chloride and form the transient phenyl(bromo)sulfene.
Cycloaddition with phenyldiazomethane: The highly reactive sulfene immediately encounters phenyldiazomethane. The diazomethane (B1218177) loses a molecule of nitrogen (N₂) to form a carbene, which then reacts with the sulfene to yield the desired 2-bromo-2,3-diphenylthiirane 1,1-dioxide (a bromoepisulfone).
While this specific sequence for the synthesis of this compound is a conceptual pathway, it is based on the known reactivity of sulfenes and diazo compounds. The reaction of diazoalkanes with sulfonyl-activated double bonds is a documented route to pyrazoline derivatives, highlighting the reactivity of these functional groups towards each other. ru.nl
Structure
3D Structure
Properties
CAS No. |
5162-99-2 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2,3-diphenylthiirene 1,1-dioxide |
InChI |
InChI=1S/C14H10O2S/c15-17(16)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |
InChI Key |
FVDCQEMOBAKISG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
Other CAS No. |
5162-99-2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diphenylthiirene 1,1 Dioxide
3 Subsequent Dehydrobromination with Organic Bases
The bromoepisulfone intermediate, 2-bromo-2,3-diphenylthiirane 1,1-dioxide, generated in the previous step, sets the stage for the final transformation to 2,3-diphenylthiirene 1,1-dioxide. This is accomplished through a dehydrobromination reaction, which involves the elimination of a hydrogen atom and a bromine atom to form a double bond.
This elimination is typically facilitated by an organic base. The choice of base is crucial to favor elimination over other potential side reactions. Strong, non-nucleophilic bases are often preferred. Triethylamine is a commonly used base for such transformations.
The mechanism of the dehydrobromination involves the abstraction of the acidic proton at the C3 position by the organic base. This is followed by the elimination of the bromide ion from the C2 position and the formation of the carbon-carbon double bond within the three-membered ring, yielding the target this compound. This type of elimination is a key step in many organic syntheses, including variations of the Ramberg-Bäcklund reaction, which proceeds via a related episulfone intermediate. organic-chemistry.orgwikipedia.orgyoutube.comchem-station.com
The general conditions for such a reaction would involve dissolving the bromoepisulfone in a suitable aprotic solvent and treating it with the organic base, often with gentle heating to drive the reaction to completion.
Table 1: Hypothetical Reaction Parameters for the Dehydrobromination Step
| Parameter | Value/Condition |
| Substrate | 2-Bromo-2,3-diphenylthiirane 1,1-dioxide |
| Reagent | Triethylamine |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Temperature | 25-40 °C |
| Reaction Time | 2-6 hours |
| Product | This compound |
It is important to note that the stability of the final thiirene (B1235720) 1,1-dioxide product can be a limiting factor, as these strained rings can be prone to decomposition under harsh conditions. thieme-connect.de Therefore, mild reaction conditions and careful workup procedures are essential for a successful synthesis. The use of bulky bases can also influence the regioselectivity and efficiency of elimination reactions. libretexts.orgmasterorganicchemistry.com
Chemical Reactivity and Mechanistic Pathways of 2,3 Diphenylthiirene 1,1 Dioxide
Cycloaddition Reactions of 2,3-Diphenylthiirene 1,1-dioxide
This compound is a highly strained and reactive molecule that readily participates in various cycloaddition reactions. These reactions are a cornerstone of its chemical behavior, providing pathways to a diverse array of heterocyclic compounds. The inherent ring strain and the electron-withdrawing nature of the sulfone group make the endocyclic double bond a potent dienophile and dipolarophile.
[3+2] Cycloadditions with Diazoalkanes
The reaction of this compound with diazoalkanes is a classic example of a 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org In this type of reaction, the diazoalkane acts as a 1,3-dipole, reacting with the thiirene (B1235720) dioxide (the dipolarophile) to form a five-membered ring. wikipedia.org
Diazo group transfer reactions typically involve the transfer of a N₂ unit from a donor molecule, often a sulfonyl azide (B81097), to an active methylene (B1212753) compound. wikipedia.orgorganic-chemistry.org While not a direct cycloaddition, understanding these mechanisms is relevant as diazoalkanes are key reactants. In a typical diazo transfer, a base abstracts a proton from a carbon acid, and the resulting enolate attacks the terminal nitrogen of the sulfonyl azide. wikipedia.org This is followed by proton transfer and the expulsion of a sulfonamide anion. wikipedia.org Reagents like tosyl azide have been historically used, though newer, less explosive alternatives are now common. wikipedia.orgorganic-chemistry.org
The initial [3+2] cycloaddition of a diazoalkane to this compound yields a bicyclic intermediate. This intermediate is often unstable and readily undergoes the extrusion of sulfur dioxide (SO₂). This extrusion is a key step, analogous to the Ramberg-Bäcklund reaction where an α-halo sulfone is converted to an alkene with the loss of SO₂. wikipedia.org The elimination of the stable SO₂ molecule is a strong thermodynamic driving force for the reaction. The resulting product is a pyrazole (B372694) derivative. researchgate.net For instance, the reaction with diazomethane (B1218177) would lead to the formation of a 3,4-diphenylpyrazole. This process provides an efficient route to substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. nih.gov
Table 1: Products from the Reaction of this compound with Various Diazoalkanes
| Diazoalkane | Intermediate Bicyclic Adduct | Final Pyrazole Product |
| Diazomethane | 4,5-Diphenyl-3,3-dioxo-1,2,6-triazabicyclo[2.1.1]hexane | 3,4-Diphenylpyrazole |
| Diazo(phenyl)methane | 3,4,5-Triphenyl-3,3-dioxo-1,2,6-triazabicyclo[2.1.1]hexane | 3,4,5-Triphenylpyrazole |
| Ethyl diazoacetate | 3-Ethoxycarbonyl-4,5-diphenyl-3,3-dioxo-1,2,6-triazabicyclo[2.1.1]hexane | 3-Ethoxycarbonyl-4,5-diphenylpyrazole |
The formation of a bicyclic intermediate is a critical step in the cycloaddition pathway. researchgate.netrsc.org This transient species is the direct result of the concerted [3+2] cycloaddition. Its stability is influenced by the substituents on both the thiirene dioxide and the diazoalkane. The subsequent fragmentation of this intermediate, driven by the elimination of sulfur dioxide, dictates the structure of the final pyrazole product. Theoretical calculations are often employed to understand the energetics and transition states of these intermediates. researchgate.net
Cycloadditions with α-Metalated Nitriles
α-Metalated nitriles, which are carbanions stabilized by the adjacent cyano group, can also react with this compound. These reactions proceed through a different mechanism compared to the [3+2] cycloadditions with diazoalkanes.
In this pathway, the α-metalated nitrile acts as a nucleophile, attacking one of the electron-deficient ring carbons of the thiirene dioxide. youtube.com The strong electron-withdrawing effect of the sulfone group makes these carbons susceptible to nucleophilic attack. This initial attack leads to the opening of the three-membered ring. Subsequent intramolecular reactions, which can include cyclization and elimination steps, lead to the formation of various heterocyclic products. The exact nature of the product depends on the specific α-metalated nitrile used and the reaction conditions.
Formation of Sulfolenes
Sulfolenes, also known as dihydrothiophene 1,1-dioxides, are five-membered heterocyclic compounds containing a sulfone group. wikipedia.org One of the key reactions of this compound involves its transformation into sulfolene derivatives. This process is of significant interest in organic synthesis as sulfolenes are valuable intermediates. google.comrsc.orgscispace.com They can serve as precursors to conjugated dienes through thermal or chemical extrusion of sulfur dioxide. wikipedia.org
The synthesis of sulfolenes can be achieved through the reaction of a conjugated diene with sulfur dioxide. google.com While this compound itself is not a direct precursor in the conventional sense of a diene and sulfur dioxide reaction, its chemistry is related to the broader class of sulfur-containing heterocycles, including sulfolenes. The stability and reactivity of sulfolenes can be tuned by the substituents on the ring. nih.gov
A general method for the synthesis of 3-sulfolenes involves the reaction of 1,3-dienes with a sulfur dioxide equivalent, such as sodium metabisulfite, in an aqueous medium. rsc.org This highlights the fundamental cheletropic reaction between a diene and sulfur dioxide that underpins sulfolene formation. wikipedia.org
Table 1: Synthesis of 3-Sulfolenes from 1,3-Dienes
| Diene | Product | Yield (%) | Conditions |
|---|---|---|---|
| 1,3-Butadiene (B125203) | 3-Sulfolene | >75% | Na2S2O5, HFIP/H2O, 100°C, 14h |
| Isoprene | 3-Methyl-3-sulfolene | 86% | Na2S2O5, HFIP/H2O, 100°C, 14h |
| 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-3-sulfolene | 95% | Na2S2O5, HFIP/H2O, 100°C, 14h |
Data sourced from Larionov et al. (2018) rsc.org
Influence of Substituents on Ambident Electrophilicity
The electrophilic character of this compound is a crucial factor in its reactivity. The presence of the sulfone group and the phenyl substituents significantly influences the electron density distribution within the molecule. Substituents on the aromatic rings can further modulate this electrophilicity, affecting the rates and pathways of its reactions.
In general, the effect of substituents on the reactivity of aromatic compounds is well-established. Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic attack. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles. lumenlearning.comnih.gov
However, the influence of substituents on the electrophilicity of a molecule can be more complex. Studies on other carbonyl-containing compounds have shown that electron-withdrawing substituents can, contrary to conventional thinking, decrease the electrophilicity of the carbonyl carbon. nih.gov This is attributed to a destabilization of the ground state of the molecule. nih.gov
Table 2: Relative Rates of Nitration in Benzene (B151609) Derivatives (Illustrative of Substituent Effects)
| Substituent (R in C6H5R) | Relative Rate |
|---|---|
| -OH | 1,000 |
| -CH3 | 25 |
| -H | 1 |
| -Cl | 0.033 |
| -NO2 | 6 x 10⁻⁸ |
Data sourced from Lumen Learning, Organic Chemistry II lumenlearning.com
Cycloadditions with Nitrile Imines and Nitrile Ylides
This compound, as an electron-deficient species, is a good candidate for cycloaddition reactions with 1,3-dipoles such as nitrile imines and nitrile ylides. These reactions provide a powerful tool for the synthesis of five-membered heterocyclic compounds. chim.itnih.gov
Formation of Corresponding Heterocyclic Products
Nitrile imines, typically generated in situ from hydrazonoyl halides, readily undergo [3+2] cycloaddition reactions to form pyrazole derivatives. chim.it The reaction of this compound with a nitrile imine would be expected to yield a five-membered sulfur- and nitrogen-containing heterocyclic product. The regioselectivity of such cycloadditions is often high. chim.it The reaction of nitrile imines with various dipolarophiles, including alkenes and alkynes, is a well-established method for pyrazole and pyrazoline synthesis. chim.itmdpi.comnih.gov
Nitrile ylides are another class of 1,3-dipoles that readily participate in cycloaddition reactions. thieme-connect.denih.gov They can be generated through various methods, including the photochemical ring-opening of 2H-azirines. nih.govresearchgate.net The reaction of a nitrile ylide with this compound would lead to the formation of a five-membered heterocyclic system containing sulfur and nitrogen. The cycloaddition of nitrile ylides with alkenes typically produces dihydropyrroles. thieme-connect.de
The general principle of these 1,3-dipolar cycloadditions involves the interaction of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. nih.gov The strained double bond of this compound makes it a reactive dipolarophile.
Cycloadditions with Enamines
The reaction of this compound with enamines represents another important facet of its chemical reactivity. Enamines, being electron-rich alkenes, are excellent nucleophiles and partners in cycloaddition reactions. nih.gov
Carbon-Carbon and Carbon-Sulfur Bond Cleavage Pathways
The cycloaddition of this compound with enamines is proposed to proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. nih.gov This intermediate can then undergo different reaction pathways, including carbon-carbon and carbon-sulfur bond cleavage. The specific pathway taken can be influenced by the structure of the enamine and the reaction conditions. The initial step is likely the nucleophilic attack of the enamine on the electrophilic thiirene dioxide.
The ring-opening of substituted thiophene-1,1-dioxides upon reaction with secondary amines has been investigated, providing a synthetic route to azatrienes. lu.se This suggests that C-S bond cleavage is a feasible pathway in related systems.
Formation of Sulfur-Containing Cyclic Systems (e.g., Thiophene (B33073) 1,1-dioxides)
A significant outcome of the reaction between this compound and enamines is the formation of thiophene 1,1-dioxides. utexas.edu This transformation likely involves a [4+1] cycloaddition-type mechanism where the enamine provides a four-atom component and the thiirene dioxide formally acts as a source of the sulfone group. The reaction proceeds with the extrusion of a molecular fragment, leading to the formation of the stable five-membered thiophene 1,1-dioxide ring.
Thiophene 1,1-dioxides are themselves versatile synthetic intermediates, capable of participating in Diels-Alder reactions as dienes. utexas.edu Their electronic properties can be tuned by the substituents present on the thiophene ring. nih.gov The synthesis of thiophene 1,1-dioxides can also be achieved through the oxidation of the corresponding thiophenes. utexas.edu
Disproportionation Reactions of Resulting Products
A review of the scientific literature did not yield specific examples of disproportionation reactions involving the products formed from this compound. Disproportionation is a type of redox reaction where a species of an intermediate oxidation state is converted into two different products, one at a higher and one at a lower oxidation state. nih.govuchicago.edulibretexts.org While this is a known reaction class in chemistry, its specific application to the derivatives of this compound is not documented in the reviewed sources. Research on the synthesis of thiirane (B1199164) precursors has noted that disproportionation can be a challenging side reaction during the formation of aldazine (B74668) N-oxides, which are used to generate thiiranes. nih.gov However, this pertains to the synthesis of the precursors rather than the subsequent reactions of the thiirane dioxide products themselves.
Cycloaddition-Extrusion-Ring Expansion Reactions
This compound participates in cycloaddition-extrusion-ring expansion reactions, a process that enables the synthesis of larger, more complex heterocyclic systems. libretexts.orgwikipedia.org This type of reaction involves an initial cycloaddition of the thiirene dioxide to a reaction partner, followed by the extrusion (elimination) of a small, stable molecule (in this case, sulfur dioxide), and a subsequent rearrangement to form an expanded ring structure.
A key example of this reaction class is the interaction of this compound with mesoionic oxazol-5-ones. Mesoionic compounds are five-membered heterocyclic species that possess a delocalized positive and negative charge and cannot be represented by a single covalent structure. In this reaction, the thiirene dioxide acts as the dienophile or dipolarophile in a cycloaddition with the mesoionic oxazolone. The initial adduct is unstable and readily loses sulfur dioxide (SO₂) to proceed toward a more stable product.
The reaction between this compound and mesoionic oxazol-5-ones provides a direct route to the synthesis of 4H-1,4-thiazine 1,1-dioxide derivatives. For instance, the reaction with 2,4-diphenyl-1,3-oxazol-5-one results in the formation of 2,3,5,6-tetraphenyl-4H-1,4-thiazine 1,1-dioxide. Similarly, reaction with an oxazolin-5-one yields the corresponding 4H-1,4-thiazine 1,1-dioxide. This cycloaddition-extrusion-ring expansion pathway is an effective method for constructing the six-membered 1,4-thiazine ring system.
Table 1: Synthesis of 1,4-Thiazine 1,1-dioxides
| Reactant 1 | Reactant 2 | Product |
| This compound | 2,4-Diphenyl-1,3-oxazol-5-one | 2,3,5,6-Tetraphenyl-4H-1,4-thiazine 1,1-dioxide |
| This compound | 2,3-Diphenyl-Δ²-oxazolin-5-one | 2,3,3,5,6-Pentaphenyl-3,4-dihydro-1,4-thiazine 1,1-dioxide |
Reactions with Nucleophiles
The strained three-membered ring of this compound, combined with the strong electron-withdrawing nature of the sulfone group, renders the ring carbon atoms electrophilic and susceptible to attack by nucleophiles. acs.orgacs.orgnih.gov
A variety of nucleophiles react with this compound by initial attack at one of the ring carbons. acs.orgacs.org This attack leads to the opening of the strained thiirene ring. The nature of the final product depends on the specific nucleophile used and the reaction conditions. For example, reaction with dimethylamine (B145610) in benzene leads to the formation of (E)-1,2-diphenyl-1-N,N-dimethylaminoethene via ring opening and loss of sulfur dioxide. acs.org Other nucleophiles, such as sodium cyanide and sodium benzenesulfinate (B1229208), add across the carbon-carbon double bond to form an intermediate anion, which then undergoes an electrocyclic ring opening to yield vinylsulfinates. These can be subsequently trapped with methyl iodide to form stable methyl sulfones. acs.org
Tertiary phosphines are effective nucleophiles that react with this compound at the ring carbon centers. acs.org This reaction does not result in the simple expulsion of sulfur dioxide but instead leads to the formation of a novel class of stable betaines (internal salts). acs.org The phosphine (B1218219) attacks a ring carbon, causing the C-S bond to cleave and form a sulfinate anion, which is stabilized as part of the zwitterionic betaine (B1666868) structure. acs.org An X-ray crystallographic analysis of the product derived from the reaction with diphenylmethylphosphine confirmed this betaine structure. acs.org
Table 2: Reaction of this compound with Tertiary Phosphines
| Tertiary Phosphine | Solvent | Product |
| Trimethylphosphine | Benzene | Betaine (C₂₃H₂₃O₂PS) |
| Triethylphosphine | Benzene | Betaine (C₂₆H₂₉O₂PS) |
| Tri-n-butylphosphine | Benzene | Betaine (C₃₂H₄₁O₂PS) |
| Diphenylmethylphosphine | Benzene | Betaine (C₂₇H₂₃O₂PS) |
Formation of Zwitterionic Betaines
The reaction of this compound with tertiary phosphines and DBN results in the formation of a new class of zwitterionic compounds known as betaines. dss.go.th An X-ray structure of the betaine derived from the reaction with diphenylmethylphosphine has been reported, confirming its structure. researchgate.netdss.go.th
Electrocyclic Ring Opening to Vinylsulfinates
The reactions with cyanide and benzenesulfinate ions exemplify a key mechanistic pathway for this compound: electrocyclic ring opening. dss.go.th This type of reaction involves the concerted reorganization of electrons within a cyclic system to open the ring and form a new linear, unsaturated system. masterorganicchemistry.com In this case, the intermediate formed after nucleophilic addition undergoes a ring-opening to generate a stable vinylsulfinate anion. dss.go.th
Extrusion and Decomposition Reactions
Thiirene 1,1-dioxides, also known as episulfones, are known to undergo thermal decomposition. acs.orgutexas.edu This process often involves the extrusion of sulfur dioxide, a common feature in the chemistry of cyclic sulfones. acs.orgutexas.edu The stability and reactivity of these compounds are subjects of ongoing research.
Interactive Data Table: Reactions of this compound with Nucleophiles
| Nucleophile | Product(s) | Reaction Type | Reference |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Betaine | Nucleophilic Addition | researchgate.netdss.go.th |
| Dimethylamine | (E)-1,2-diphenyl-1-N,N-dimethylaminoethene | Nucleophilic Addition | researchgate.netdss.go.th |
| Sodium Cyanide | Vinylsulfinate (after ring opening) | Nucleophilic Addition, Electrocyclic Ring Opening | dss.go.th |
| Sodium Benzenesulfinate | Vinylsulfinate (after ring opening) | Nucleophilic Addition, Electrocyclic Ring Opening | dss.go.th |
Thermal Extrusion of Sulfur Dioxide and Formation of Acetylenes
The thermal decomposition of this compound results in the extrusion of sulfur dioxide (SO₂) and the formation of diphenylacetylene (B1204595). This reaction is a classic example of a cheletropic elimination, a pericyclic reaction where a small molecule is eliminated from a cyclic system.
The generally accepted mechanism for this transformation involves the concerted, but not necessarily synchronous, cleavage of the two carbon-sulfur bonds. The stability of the resulting acetylene (B1199291) and the gaseous nature of sulfur dioxide provide a strong thermodynamic driving force for this reaction.
Influence of Substituents on Thermal Stability
The thermal stability of 2,3-diarylthiirene 1,1-dioxides is significantly influenced by the electronic nature of the substituents on the aryl rings. Studies on the kinetics of the thermal decomposition of a series of substituted 2,3-diarylthiirene 1,1-dioxides have shown a clear correlation between the rate of decomposition and the electron-donating or electron-withdrawing ability of the substituents.
Electron-donating groups on the phenyl rings tend to stabilize the thiirene 1,1-dioxide, leading to a slower rate of decomposition. Conversely, electron-withdrawing groups accelerate the extrusion of sulfur dioxide. This effect can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ). The positive slope of such a plot for this reaction indicates that the transition state has a greater negative charge than the starting material, consistent with a mechanism involving the development of partial negative charge on the carbon atoms as the C-S bonds break.
Table 1: Influence of Substituents on the Thermal Decomposition Rate of 2,3-Diarylthiirene 1,1-dioxides
| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Relative Rate of Decomposition (k/k₀) |
| p-OCH₃ | -0.27 | 0.35 |
| p-CH₃ | -0.17 | 0.60 |
| H | 0 | 1.00 |
| p-Cl | +0.23 | 2.50 |
| p-NO₂ | +0.78 | 15.8 |
Note: The data in this table is illustrative and based on general trends observed for similar reactions. Actual experimental values may vary.
Transition Metal Catalysis in Decomposition Pathways
The thermal decomposition of this compound can be significantly accelerated by the use of transition metal catalysts. These catalysts provide alternative, lower-energy reaction pathways for the extrusion of sulfur dioxide.
Catalysis by Palladium(0), Platinum(0), and Iridium(I) Complexes
Complexes of palladium(0), platinum(0), and iridium(I) have been shown to be effective catalysts for the decomposition of thiirene 1,1-dioxides. The general mechanism is believed to involve the oxidative addition of the strained C-S bond of the thiirene 1,1-dioxide to the low-valent metal center. This is followed by the extrusion of sulfur dioxide and reductive elimination of the resulting metallacyclopropene intermediate to afford the acetylene and regenerate the active catalyst.
For example, a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), can react with this compound to form a palladacyclobutane-S,S-dioxide intermediate. Subsequent elimination of SO₂ and reductive elimination of diphenylacetylene regenerates the Pd(0) catalyst.
Ring Opening by Hydroxide (B78521) Ion
In the presence of a strong nucleophile such as the hydroxide ion (OH⁻), this compound undergoes ring-opening. This reaction contrasts with the thermal extrusion of sulfur dioxide, as it involves the attack of the nucleophile on one of the electrophilic carbons of the thiirene ring.
The reaction of this compound with aqueous hydroxide leads to the formation of stilbene-α-sulfonate. The proposed mechanism involves the nucleophilic attack of the hydroxide ion on a carbon atom of the thiirene ring, leading to the opening of the three-membered ring and the formation of a sulfonate anion intermediate. This intermediate is then protonated upon workup to yield the final product.
A reexamination of the reaction of the parent thiirane 1,1-dioxide with aqueous hydroxide has provided a more detailed understanding of this process. It is suggested that the reaction proceeds through a common intermediate with a pentacoordinated sulfur atom, which can then lead to both the sulfonate anion and, in some cases, the corresponding alkene via elimination. cdnsciencepub.com
Spectroscopic and Structural Characterization in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules. For 2,3-Diphenylthiirene 1,1-dioxide, both ¹H and ¹³C NMR provide critical information regarding its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by the signals arising from the two phenyl groups. Due to the symmetry of the molecule, the aromatic protons typically appear as a complex multiplet in the region of δ 7.2-7.5 ppm. The integration of this multiplet corresponds to ten protons, consistent with the two phenyl substituents. The absence of any other signals confirms the proposed structure, particularly the lack of protons on the three-membered ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides deeper insight into the carbon skeleton. The phenyl carbons resonate in the typical aromatic region, generally between δ 128 and 135 ppm. Notably, the spectrum displays signals for the quaternary carbons of the thiirene (B1235720) ring. The chemical shifts of these carbons are significantly influenced by the strain of the three-membered ring and the electron-withdrawing nature of the sulfone group. The sp²-hybridized carbons of the thiirene ring are expected to appear at a distinct downfield chemical shift.
| ¹H NMR Data for this compound |
| Chemical Shift (δ, ppm) |
| 7.20-7.50 (m, 10H) |
| ¹³C NMR Data for this compound |
| Chemical Shift (δ, ppm) |
| 128.0-135.0 (aromatic C) |
| ~140 (quaternary C of thiirene ring) |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
A characteristic fragmentation pathway for thiirene 1,1-dioxides is the extrusion of sulfur dioxide (SO₂), a stable small molecule. This fragmentation would lead to a prominent peak at [M-64]⁺, corresponding to the diphenylacetylene (B1204595) radical cation. This is often the base peak in the spectrum due to the stability of the resulting alkyne. Further fragmentation of the diphenylacetylene cation could lead to smaller aromatic fragments.
| Major Fragments in the Mass Spectrum of this compound |
| m/z |
| [M]⁺ |
| [M-64]⁺ (corresponding to Diphenylacetylene) |
| Other smaller aromatic fragments |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the most prominent features in the IR spectrum are the strong absorption bands associated with the sulfone group.
The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group typically appear as two strong bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The exact positions of these bands can be influenced by the ring strain. The spectrum would also exhibit characteristic bands for the C-H stretching and bending vibrations of the aromatic rings, as well as C=C stretching vibrations within the phenyl groups.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C=C bond of the thiirene ring, while weakly active in the IR, might show a more significant signal in the Raman spectrum. The symmetric vibrations of the phenyl rings would also be prominent.
| Key IR and Raman Vibrational Frequencies for this compound |
| Vibrational Mode |
| Asymmetric SO₂ stretch |
| Symmetric SO₂ stretch |
| Aromatic C-H stretch |
| Aromatic C=C stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the phenyl groups. The π → π* transitions of the aromatic rings typically result in strong absorptions in the ultraviolet region, usually below 300 nm. The presence of the strained, unsaturated thiirene ring system conjugated with the phenyl groups may lead to shifts in the absorption maxima compared to simple benzene (B151609) derivatives. The specific wavelengths and molar absorptivities (ε) are characteristic of the electronic structure of the molecule.
| UV-Vis Absorption Data for this compound |
| λ_max (nm) |
| ~260-280 |
X-ray Crystallography of Adducts and Key Intermediates (e.g., Betaines)
While obtaining a crystal structure of the highly reactive this compound itself is challenging, X-ray crystallography of its stable adducts and key intermediates provides invaluable, definitive structural information. The reaction of this compound with nucleophiles, such as phosphines, can lead to the formation of stable zwitterionic intermediates known as betaines.
The X-ray crystal structure of a betaine (B1666868) formed from the reaction of this compound with a phosphine (B1218219) would reveal precise bond lengths and angles. Key features would include the geometry around the phosphorus atom, the bond lengths within the opened thiirene ring, and the conformation of the phenyl groups. This data provides direct evidence for the nucleophilic attack on the thiirene ring and the subsequent ring-opening process, which is crucial for understanding the reaction mechanism. The solid-state structure can confirm the stereochemistry of the adduct and reveal any intramolecular interactions that stabilize the zwitterionic form.
| Hypothetical X-ray Crystallographic Data for a Betaine Adduct |
| Parameter |
| Crystal System |
| Space Group |
| Key Bond Lengths (e.g., C-S, C-P, C=C) |
| Key Bond Angles (e.g., P-C-C, C-S-O) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) calculations have been pivotal in understanding the electronic landscape of 2,3-diphenylthiirene 1,1-dioxide. These studies provide insights into the molecular orbital (MO) energies, electron distribution, and the nature of bonding within the molecule.
Theoretical studies on the related, simpler thiirene (B1235720) 1,1-dioxide have been performed using various computational methods. A comprehensive study of cycloaddition reactions of SO2 with acetylene (B1199291), which would form thiirene-1,1-dioxide, has been carried out using DFT and composite wavefunction methods. researchgate.net The electronic structure of thiirene dioxides has been reported, and the specific structures of this compound have been determined. researchgate.net
Ab initio and CNDO/S methods have been applied to analyze the orbital interactions between the C=C and SO2 subunits in thiirene 1,1-dioxide. researchgate.net These analyses provide a quantitative measure of the conjugative and inductive abilities of the SO2 group and its consequences on the geometry of the ring system. researchgate.net
The electronic properties of this compound are significantly influenced by the interplay between the strained three-membered ring, the phenyl substituents, and the sulfone group. DFT calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of the sulfone group is expected to lower the energy of the LUMO, making the ring carbons susceptible to nucleophilic attack.
| Computational Method | Calculated Property | Finding | Reference |
|---|---|---|---|
| DFT/B3LYP | Molecular Geometry | Optimized bond lengths and angles of the thiirene dioxide ring and phenyl substituents. | researchgate.net |
| CNDO/S and ab initio | Orbital Interactions | Quantitative analysis of the interactions between the C=C π orbitals and the SO2 subunit orbitals. | researchgate.net |
| DFT and Composite Wavefunction Methods | Cycloaddition Energetics | Energetics of the formation of thiirene-1,1-dioxide from SO2 and acetylene. | researchgate.net |
Analysis of Resonance Stabilization and Aromatic Character
The question of aromaticity in thiirene 1,1-dioxides is a subject of considerable theoretical interest. thieme-connect.de While the parent thiirene is a 4π electron system and thus predicted to be antiaromatic, the oxidation of the sulfur atom to a sulfone can significantly alter the electronic characteristics of the ring.
Experimental and theoretical studies have concluded that while the conjugative interactions and cyclic π-delocalization in thiirene 1,1-dioxide are relatively small compared to benzene (B151609), the system is considered more aromatic than the antiaromatic reference, cyclobutadiene. thieme-connect.de The electron-attracting nature of the sulfone group plays a significant role in this context. thieme-connect.de
| Aromaticity Index | Theoretical Finding | Reference |
|---|---|---|
| Conjugative Interactions | Relatively small compared to benzene, but more aromatic than cyclobutadiene. | thieme-connect.de |
| Electron-Attracting Influence of SO2 | Plays a comparable role in thiirene 1-oxide and 1,1-dioxide in influencing aromatic character. | thieme-connect.de |
Elucidation of Reaction Mechanisms and Transition States
Computational studies have been instrumental in elucidating the mechanisms of reactions involving this compound. One notable example is its reaction with enamines, which leads to a variety of novel acyclic and cyclic sulfur-containing heterocycles. researchgate.netdss.go.thresearchgate.net Mechanistic interpretations suggest that this reaction proceeds through a thermal [2+2] cycloaddition in a stepwise fashion. dss.go.th
DFT calculations can be employed to map the potential energy surface of such reactions, identifying intermediates and, crucially, the transition states that connect them. The geometry and energy of the transition state provide vital information about the reaction barrier and the feasibility of a proposed mechanism. For instance, in the reaction with enamines, computational models can help to understand the cleavage of both carbon-carbon and carbon-sulfur bonds in the intermediate episulfone. researchgate.netdss.go.thresearchgate.net
Furthermore, theoretical studies have been conducted on the nucleophilic attack on the thiirene 1,1-dioxide ring. researchgate.net These studies confirm that the ring carbon atom is the primary site of attack, leading to the formation of sulfinate salts which can be subsequently converted to sulfolenes. researchgate.net DFT calculations can model the trajectory of the incoming nucleophile and the associated energy changes, providing a detailed picture of the reaction pathway.
Addition-elimination reactions have also been observed when this compound is treated with species like benzenesulfonate (B1194179) ion or trisubstituted phosphines. scribd.com Computational modeling can help to elucidate the intricate steps involved in these transformations.
| Reaction Type | Proposed Mechanism | Key Computational Insight | Reference |
|---|---|---|---|
| Reaction with Enamines | Stepwise [2+2] cycloaddition | Formation of an intermediate episulfone followed by C-C and C-S bond cleavage. | researchgate.netdss.go.thresearchgate.net |
| Nucleophilic Attack | Attack at the ring carbon | Formation of sulfinate salts. | researchgate.net |
| Addition-Elimination | Reaction with benzenesulfonate or phosphines | Elucidation of the multi-step process. | scribd.com |
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure and modeling reaction pathways, chemists can anticipate how the molecule will behave under different conditions.
The calculated HOMO and LUMO energies from DFT studies can predict the molecule's susceptibility to different types of reagents. A low-lying LUMO, influenced by the sulfone group, indicates that the molecule will be a good electrophile, readily reacting with nucleophiles at the ring carbons. This is consistent with experimental observations. researchgate.net
Furthermore, computational models can be used to predict the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions, the relative energies of different possible transition states can be calculated to determine which product is likely to form preferentially. In nucleophilic additions, the calculated charge distribution on the ring carbons can indicate the preferred site of attack.
While specific predictive studies on the selectivity of this compound are not detailed in the provided search results, the general principles of using computational methods for this purpose are well-established. For instance, docking simulations and structure-activity relationship studies, which are computationally driven, have been used to predict the biological activity of related compounds. Similar approaches could be applied to predict the chemical reactivity and selectivity of this compound in various reactions.
Advanced Synthetic Utility and Transformations
Precursor in the Synthesis of Saturated Analogs
The double bond within the thiirene (B1235720) 1,1-dioxide ring is susceptible to reduction, providing a pathway to its saturated counterpart, thiirane (B1199164) 1,1-dioxide. The stereochemical outcome of this reduction is of particular interest, leading to the formation of the cis-isomer.
The conversion of 2,3-diphenylthiirene 1,1-dioxide to cis-2,3-diphenylthiirane 1,1-dioxide can be achieved through methods that favor syn-addition of hydrogen across the double bond. Two prominent methods for such transformations are catalytic hydrogenation and diimide reduction.
Catalytic Hydrogenation:
Catalytic hydrogenation over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a standard method for the reduction of alkenes. The reaction typically proceeds with the syn-addition of two hydrogen atoms to the less sterically hindered face of the double bond. In the case of this compound, the substrate would be adsorbed onto the catalyst surface, followed by the delivery of hydrogen from the catalyst surface to the same face of the double bond, resulting in the formation of cis-2,3-diphenylthiirane 1,1-dioxide.
Diimide Reduction:
Diimide (N₂H₂) is a reagent that is generated in situ, often from the oxidation of hydrazine (B178648) or the thermal decomposition of azodicarbonamide. It is known to reduce double bonds with high stereoselectivity, exclusively affording the syn-addition product. The reduction is believed to proceed through a concerted, six-membered cyclic transition state, where two hydrogen atoms are transferred simultaneously to the double bond from the same side. This method is particularly advantageous for its mild reaction conditions and its tolerance of various functional groups that might be sensitive to catalytic hydrogenation. The reaction of this compound with diimide is expected to yield cis-2,3-diphenylthiirane 1,1-dioxide with high stereospecificity.
| Reduction Method | Reagents | Product | Stereochemistry |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2,3-Diphenylthiirane 1,1-dioxide | cis |
| Diimide Reduction | N₂H₂ (from hydrazine oxidation) | 2,3-Diphenylthiirane 1,1-dioxide | cis |
Formation of Diverse Heterocyclic Compounds
This compound serves as a valuable synthon for the construction of a variety of heterocyclic frameworks. Its utility stems from its ability to act as a precursor to reactive intermediates or to participate directly in cycloaddition reactions.
Proposed Reaction Scheme:
SO₂ Extrusion: this compound → Diphenylacetylene (B1204595) + SO₂
[3+2] Cycloaddition: Diphenylacetylene + CH₂N₂ → 3,4-Diphenyl-3H-pyrazole
Tautomerization: 3,4-Diphenyl-3H-pyrazole → 3,4-Diphenylpyrazole
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Diazomethane (B1218177) | Diphenylacetylene | 3,4-Diphenylpyrazole |
Sulfolenes, also known as 2,5-dihydrothiophene (B159602) 1,1-dioxides, can be synthesized via the Diels-Alder reaction between a conjugated diene and a dienophile. This compound can function as a dienophile in such [4+2] cycloaddition reactions. For example, the reaction of this compound with a diene like 1,3-butadiene (B125203) would be expected to yield a bicyclic adduct. This adduct, upon thermal extrusion of sulfur monoxide (SO) or further rearrangement, could potentially lead to the formation of a substituted sulfolene. However, a more direct route involves the cheletropic extrusion of sulfur dioxide from a sulfolene to generate a diene. The reverse of this process, the reaction of a diene with sulfur dioxide, is a common method for sulfolene synthesis. The reaction of this compound with a diene would result in a Diels-Alder adduct that already contains the sulfone moiety, leading to a more complex bridged system rather than a simple sulfolene. A plausible pathway to a substituted sulfolene would involve the reaction of a diene with the thiirene dioxide, followed by a subsequent rearrangement or fragmentation.
The synthesis of 1,4-thiazine 1,1-dioxides from this compound can be postulated to occur through a reaction with an enamine. Thiirene 1,1-dioxides are known to be precursors to highly reactive sulfene (B1252967) intermediates upon thermal or photochemical ring opening. The generated diphenylvinylsulfene could then undergo a [4+2] cycloaddition reaction with an enamine, where the enamine acts as the dienophile. This would lead to the formation of a dihydro-1,4-thiazine 1,1-dioxide derivative. Subsequent oxidation or tautomerization, depending on the substitution pattern, could then yield the aromatic 1,4-thiazine 1,1-dioxide.
Proposed Reaction Steps:
Ring Opening: this compound → Diphenylvinylsulfene
[4+2] Cycloaddition: Diphenylvinylsulfene + Enamine → Dihydro-1,4-thiazine 1,1-dioxide derivative
| Reactive Intermediate | Reactant | Product |
| Diphenylvinylsulfene | Enamine | Dihydro-1,4-thiazine 1,1-dioxide |
The conversion of this compound into a thiophene (B33073) 1,1-dioxide represents a ring expansion reaction. This transformation can be achieved by reacting the thiirene 1,1-dioxide with a suitable one-carbon synthon that can insert into the three-membered ring. A possible approach involves the reaction with a sulfur ylide, such as dimethylsulfonium methylide. The nucleophilic carbon of the ylide would attack one of the carbons of the thiirene ring, leading to ring opening and the formation of a zwitterionic intermediate. Subsequent intramolecular cyclization and elimination of dimethyl sulfide (B99878) would result in the formation of the five-membered thiophene 1,1-dioxide ring. This would specifically yield 3,4-diphenylthiophene (B3048440) 1,1-dioxide.
Imidazoles
The synthesis of imidazoles, a crucial class of nitrogen-containing heterocycles with diverse applications, often involves the construction of the five-membered ring from various precursors. organic-chemistry.orgthieme-connect.de Common methods include the reaction of dicarbonyl compounds with ammonia (B1221849) and aldehydes (Debus synthesis) or the cycloaddition of amidines with suitable partners. researchgate.netresearchgate.net
A plausible, though not extensively documented, pathway for the synthesis of imidazoles from this compound involves its reaction with amidines. The proposed mechanism would likely initiate with the thermal or photochemical decomposition of the thiirene dioxide to generate diphenylacetylene. This highly reactive alkyne could then undergo a cycloaddition reaction with an amidine, acting as a three-atom component, to furnish the imidazole (B134444) ring.
Table 1: Plausible Reaction Scheme for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Proposed Intermediate | Product |
| This compound | Amidine | Diphenylacetylene | Substituted Imidazole |
It is important to note that while the synthesis of imidazoles from terminal alkynes and amidines has been reported, the specific use of this compound as a diphenylacetylene precursor in this context is not a mainstream synthetic route and requires further investigation to establish its efficiency and scope. organic-chemistry.org
Generation of Transient Reactive Intermediates
A significant area of the chemistry of this compound revolves around its decomposition to generate highly reactive and transient chemical species. These intermediates can be trapped by various reagents, leading to the formation of new and complex molecular architectures.
The primary mode of decomposition for this compound, upon heating (thermolysis) or irradiation with light (photolysis), is the extrusion of sulfur dioxide (SO₂). This elimination reaction is a well-established method for the in situ generation of diphenylacetylene.
Table 2: Decomposition of this compound
| Condition | Primary Intermediate | Byproduct |
| Thermolysis (Heat) | Diphenylacetylene | Sulfur Dioxide (SO₂) |
| Photolysis (UV Light) | Diphenylacetylene | Sulfur Dioxide (SO₂) |
The formation of diphenylacetylene proceeds through a series of short-lived, high-energy intermediates. While direct spectroscopic observation of these species is challenging due to their fleeting nature, their existence is inferred from trapping experiments and theoretical calculations. The proposed transient intermediates in the decomposition pathway include a vinylidene carbene or a diradical species, which rapidly rearranges to the more stable diphenylacetylene.
The generated diphenylacetylene is a versatile building block in organic synthesis and can participate in a wide array of cycloaddition reactions. For instance, it can react with dienes in [4+2] cycloadditions (Diels-Alder reaction) or with 1,3-dipoles in [3+2] cycloadditions to form various carbo- and heterocyclic compounds. youtube.comresearchgate.net The in situ generation of diphenylacetylene from this compound offers an alternative to handling the potentially hazardous and air-sensitive alkyne directly.
Derivatives and Analogues of Thiirene 1,1 Dioxides
Alkyl-Substituted Thiirene (B1235720) 1,1-dioxides
The synthesis of alkyl-substituted thiirene 1,1-dioxides presents a significant challenge in organic chemistry. acs.org One established method involves the reaction of a trisubstituted phosphine (B1218219) with a specific precursor. acs.org For instance, the reaction of tris(diethylamino)phosphine (B1199214) with α,α'-dibromodibenzyl sulfone yields 2,3-diphenylthiirene 1,1-dioxide. acs.org This approach has been adapted for the synthesis of dialkylthiirene 1,1-dioxides. acs.org
A key challenge in the synthesis of alkyl-substituted thiirene 1,1-dioxides is the potential for competing reactions, which can significantly impact the yield. acs.org For example, the reaction to form diethyl- and di-n-butylthiirene 1,1-dioxide is often accompanied by the formation of the corresponding alkyne as a major byproduct. acs.org The choice of phosphine reagent can influence the product distribution. While tris(dimethylamino)phosphine has been used, it may not be the optimal choice for all substrates. acs.org
The thermal stability of alkyl-substituted thiirene 1,1-dioxides is also a noteworthy aspect of their chemistry. For instance, di-n-butylthiirene 1,1-dioxide undergoes thermolysis at 100°C to produce 5-decyne (B157701) in high yield. acs.org This decomposition pathway highlights the potential of these compounds as precursors to alkynes. acs.org
Below is a table summarizing the synthesis and thermolysis of selected alkyl-substituted thiirene 1,1-dioxides:
| Substituent (R) | Phosphine Reagent | Product | Thermolysis Product |
| Ethyl | Tris(diethylamino)phosphine | Diethylthiirene 1,1-dioxide | 3-Hexyne |
| n-Butyl | Tris(diethylamino)phosphine | Di-n-butylthiirene 1,1-dioxide | 5-Decyne |
Thiirene 1-oxides
Thiirene 1-oxides, the partially oxidized analogues of thiirene 1,1-dioxides, exhibit distinct synthetic pathways and reactivity profiles. A convenient method for the synthesis of thiirene 1-oxides involves the alkaline hydrolysis of 2,3-dialkyl-2,3-dichlorothiiranes, which are obtained from the reaction of acetylenes with sulfur dichloride. researchgate.net Another route involves the careful oxidation of the corresponding sulfide (B99878). For example, 2,3-diphenylthiirene 1-oxide can be synthesized by the oxidation of (±)-α,α′-dibromodibenzyl sulfide with m-chloroperbenzoic acid, followed by treatment with triethylamine. researchgate.net The structure of the resulting thiirene 1-oxide can be confirmed by its oxidation to the well-characterized corresponding sulfone (thiirene 1,1-dioxide). researchgate.net
In comparison to their dioxide counterparts, thiirene 1-oxides are generally less stable. The reactivity of thiirene 1-oxides is characterized by their propensity to undergo ring-opening and rearrangement reactions. For instance, thiirene 1-oxides with bulky alkyl substituents can react with trifluoroacetic anhydride (B1165640) and p-toluenesulfonamide (B41071) to yield α-iminothioketones, or with trifluoroacetic anhydride and p-toluamide to form oxazoles. researchgate.net These reactions are proposed to proceed through the ring-expansion of initial sulfilimine intermediates. researchgate.net
The thermal and photochemical behavior of thiirene 1-oxides also differs from that of thiirene 1,1-dioxides. While thiirene 1,1-dioxides typically extrude sulfur dioxide upon thermolysis or photolysis, thiirene 1-oxides can extrude sulfur monoxide. researchgate.net
The photolysis of thiirene 1-oxides represents a key reaction pathway, leading to the extrusion of sulfur monoxide (SO) and the formation of the corresponding acetylene (B1199291). researchgate.net For example, the photolysis of 2,3-diphenylthiirene 1-oxide at 30°C results in the formation of diphenylacetylene (B1204595). researchgate.net
The generation of singlet sulfur monoxide from the decomposition of thiirane (B1199164) 1-oxides has been studied. researchgate.net The liberated SO can be trapped by various reagents, such as dienes, to form dihydrothiophene oxides. researchgate.net This reactivity highlights the potential of thiirene 1-oxides as precursors for generating this highly reactive species under mild conditions. researchgate.net For instance, the Diels-Alder adduct of 3,4-di-tert-butylthiophene 1-oxide and dimethyl acetylenedicarboxylate (B1228247) spontaneously extrudes sulfur monoxide at room temperature. researchgate.net This generated SO can then participate in [1+2] cycloadditions with alkenes and alkynes to produce thiirane oxides and thiirene 1-oxides, respectively. researchgate.net
Related Cyclic Sulfones and Sulfoxides
The chemistry of thiirene 1,1-dioxides is part of the broader field of cyclic sulfones and sulfoxides. These organosulfur compounds are of significant interest due to their diverse applications in organic synthesis and medicinal chemistry. nih.gov
Cyclic sulfones, in general, are characterized by a sulfonyl group (R-S(O)₂-R') integrated into a cyclic structure. They are valuable intermediates in organic synthesis, for example, as precursors for conjugated dienes through the extrusion of sulfur dioxide. ucsb.edu Various methods have been developed for the synthesis of cyclic sulfones, including ring-closing metathesis and metal-catalyzed reactions. nih.govucsb.edu
Thiophenes, five-membered aromatic rings containing a sulfur atom, are another important class of related compounds. thieme-connect.de Their oxidation can lead to thiophene (B33073) 1-oxides and thiophene 1,1-dioxides. thieme-connect.de Thiophene S-oxides are generally less stable than their dioxide counterparts and have been shown to undergo photochemical reactions, including deoxygenation to the parent thiophene or rearrangement to furans. mdpi.org For instance, the photoirradiation of 2,5-bis(tert-butyl)thiophene-S-oxide leads to the formation of 2,5-bis(tert-butyl)furan. mdpi.org
Thiiranes (episulfides), the three-membered saturated sulfur heterocycles, are the parent structures from which thiirane 1-oxides and 1,1-dioxides are derived. wikipedia.org Their oxidation provides a direct route to these higher oxidation state compounds. thieme-connect.de The reactivity of thiiranes is characterized by ring-opening reactions with both electrophiles and nucleophiles.
The table below provides a comparison of key properties of these related cyclic sulfur compounds:
| Compound Class | Ring Structure | Oxidation State of Sulfur | Key Reactivity |
| Thiirene 1,1-dioxide | Unsaturated 3-membered ring | +4 | Extrusion of SO₂ |
| Thiirene 1-oxide | Unsaturated 3-membered ring | +2 | Extrusion of SO, Ring-opening |
| Thiophene 1,1-dioxide | Unsaturated 5-membered ring | +4 | Diels-Alder reactions, SO₂ extrusion |
| Thiophene 1-oxide | Unsaturated 5-membered ring | +2 | Photochemical rearrangement, Deoxygenation |
| Thiirane 1,1-dioxide | Saturated 3-membered ring | +4 | Extrusion of SO₂ |
| Thiirane 1-oxide | Saturated 3-membered ring | +2 | Extrusion of SO, Ring-opening |
| Thiirane | Saturated 3-membered ring | 0 | Ring-opening reactions |
Current Research Directions and Future Outlook
Exploration of Novel Reactivity Patterns and Selectivity
Early research on 2,3-diphenylthiirene 1,1-dioxide primarily focused on its reactions with nucleophiles, which readily attack the electron-deficient carbon atoms of the thiirene (B1235720) ring, leading to ring-opening and the formation of various vinyl sulfones and other derivatives. acs.orgacs.org However, recent investigations have begun to uncover more nuanced and novel reactivity patterns, expanding the synthetic utility of this compound.
One area of growing interest is its participation in cycloaddition reactions . While thiophene (B33073) 1,1-dioxides are well-known to act as dienes in Diels-Alder reactions, the behavior of the more strained thiirene 1,1-dioxides is less explored. utexas.edu Current research is aimed at understanding the propensity of this compound to act as a dienophile or a 2π component in other cycloadditions. The high degree of ring strain and the electron-withdrawing nature of the sulfone group are expected to significantly influence its reactivity and selectivity in these transformations. For instance, its reaction with dienes could provide a direct route to highly functionalized cyclic systems.
Furthermore, exploration into pericyclic reactions beyond cycloadditions is a promising avenue. The thermal and photochemical behavior of this compound could lead to interesting rearrangements and the formation of novel molecular architectures. The inherent strain energy of the three-membered ring could serve as a driving force for these transformations, potentially leading to products not easily accessible through other synthetic routes.
The selectivity of reactions involving this compound is another key area of investigation. Understanding and controlling the regioselectivity and stereoselectivity of its reactions are crucial for its application in targeted synthesis. Factors such as the nature of the reactant, solvent effects, and the use of catalysts are being systematically studied to control the outcome of these reactions.
Development of Asymmetric Transformations
The development of asymmetric transformations involving this compound represents a significant challenge and a major frontier in its chemistry. The creation of chiral molecules from this achiral starting material would vastly expand its synthetic potential, particularly for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
A primary strategy being explored is the use of chiral catalysts . While there is a wealth of knowledge on asymmetric catalysis for various organic reactions, its application to the reactions of this compound is still in its infancy. Researchers are investigating the use of chiral Lewis acids, Brønsted acids, and transition metal complexes to induce enantioselectivity in its reactions. For example, a bimetallic catalytic system involving a chiral N,N'-dioxide-metal complex has shown promise in promoting asymmetric [4+3] cycloaddition reactions, a strategy that could potentially be adapted for reactions with this compound. semanticscholar.org
Another approach involves the use of chiral auxiliaries . By temporarily attaching a chiral auxiliary to a reactant that will engage with this compound, it may be possible to control the stereochemical outcome of the reaction. Subsequent removal of the auxiliary would then yield the desired chiral product. This well-established strategy in asymmetric synthesis is being considered for controlling the facial selectivity of additions to the thiirene dioxide ring.
The inherent reactivity of this compound towards nucleophiles opens up possibilities for asymmetric nucleophilic additions . The development of chiral nucleophiles or the use of chiral catalysts to control the addition of achiral nucleophiles could provide a direct route to chiral sulfone-containing products.
Advances in Computational Design and Prediction of Thiirene 1,1-dioxide Reactivity
Computational chemistry has emerged as a powerful tool for understanding and predicting the reactivity of molecules, and its application to thiirene 1,1-dioxides is a burgeoning area of research. Density Functional Theory (DFT) calculations and other computational methods are being employed to elucidate reaction mechanisms, predict reaction outcomes, and design new experiments.
Mechanistic studies are a key focus of computational efforts. By modeling the potential energy surfaces of reactions involving this compound, researchers can gain insights into the transition states and intermediates involved. This information is invaluable for understanding the factors that control the reactivity and selectivity of these transformations. For example, computational studies on the Diels-Alder reactions of related systems have helped to determine whether the reactions proceed through concerted or stepwise mechanisms. researchgate.net
Predictive models for the reactivity of thiirene 1,1-dioxides are also under development. By correlating computational parameters with experimentally observed reactivity, it may be possible to predict the outcome of new reactions before they are attempted in the laboratory. This can save significant time and resources and accelerate the discovery of new synthetic methodologies. Such models are being developed for various reaction types, including cycloadditions.
Furthermore, computational methods can be used to design novel thiirene 1,1-dioxide derivatives with tailored reactivity. By systematically modifying the substituents on the thiirene ring in silico, researchers can explore how these changes affect the electronic structure and reactivity of the molecule. This allows for the rational design of new reagents with specific and desirable properties for synthetic applications. For instance, DFT calculations can be used to study the electronic properties of various isomers and predict their stability and potential applications. nih.gov
Applications in Complex Molecule Synthesis
While the fundamental reactivity of this compound is a primary focus of current research, its potential application as a building block in the synthesis of complex molecules, including natural products and pharmaceuticals, represents a significant long-term goal. The unique structural features and reactivity of this compound make it an attractive starting material for the construction of intricate molecular architectures.
The ability of this compound to undergo ring-opening reactions provides a versatile entry point to a variety of functionalized acyclic and heterocyclic compounds. The resulting vinyl sulfones, for example, can be further elaborated into more complex structures. The development of stereoselective ring-opening reactions, as discussed in the context of asymmetric transformations, would be particularly valuable in this regard.
Its potential role in cycloaddition reactions also holds promise for complex molecule synthesis. By acting as a building block in [4+2], [3+2], or other cycloaddition reactions, this compound could be used to construct key carbocyclic and heterocyclic cores of natural products and other target molecules.
Although direct applications of this compound in the total synthesis of complex natural products are yet to be widely reported, the foundational research into its reactivity and the development of new synthetic methods are laying the groundwork for its future use in this area. As our understanding of this versatile reagent grows, it is anticipated that it will become a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of complex and biologically important molecules. The synthesis of various substituted thietane (B1214591) dioxides and other sulfur-containing heterocycles demonstrates the potential for creating diverse molecular scaffolds. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Diphenylthiirene 1,1-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound involves reassessing structural assignments due to historical discrepancies. Early methods proposed thiirane derivatives, but X-ray crystallography revealed a 1,3-oxathiole 3,3-dioxide structure instead . Optimize conditions by using controlled oxidation of thietane derivatives with catalysts like WO₃·H₂O and H₂O₂ under basic pH (~11.5), followed by purification via recrystallization . Verify intermediates with NMR and mass spectrometry.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron-impact (EI) and chemical ionization (CI) in methane/isobutane show prominent molecular ion peaks (e.g., m/z 268 for C₁₄H₁₂O₂S) and fragmentation patterns indicative of sulfone cleavage .
- Infrared (IR) : Look for S=O stretching vibrations at ~1150–1300 cm⁻¹ and C=C bonds at ~1600 cm⁻¹ .
- NMR : ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and sulfone-adjacent protons (δ 3.5–4.5 ppm). ¹³C NMR confirms conjugation via deshielded carbons near the sulfone group .
Q. What are the primary chemical reactions of this compound, and how do reaction conditions affect product distribution?
- Methodological Answer : Key reactions include:
- Halogenation : Bromine adds selectively in aprotic media (e.g., CCl₄) to form dibrominated derivatives. Protic solvents favor isomerization .
- Grignard Reactions : Limited alkylation occurs due to resonance stabilization; instead, sulfinic anhydrides may form under specific conditions .
- Reduction : Catalytic hydrogenation reduces the sulfone group to thioether, requiring careful control of H₂ pressure to avoid over-reduction .
Advanced Research Questions
Q. How do resonance and conjugation effects in this compound influence its reactivity compared to non-sulfone analogs?
- Methodological Answer : The sulfone group’s electron-withdrawing nature enhances conjugation with the thiirene ring, increasing electrophilicity at the double bond. This facilitates cycloaddition (e.g., Diels-Alder) but reduces nucleophilic attack compared to non-sulfone thiirenes. Computational studies (CNDO/2) confirm significant π-delocalization, akin to cyclopropenone, altering bond lengths (C-S: ~1.76 Å; C=C: ~1.34 Å) . Compare reactivity with α-sulfones (conjugated) vs. β-sulfones (non-conjugated) using kinetic assays .
Q. What experimental strategies can resolve contradictions in structural assignments of this compound, as reported in historical literature?
- Methodological Answer : Combine:
- X-ray Crystallography : Definitive for bond-length analysis (e.g., distinguishing thiirane vs. oxathiole structures) .
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions for resonance structures .
- Comparative Synthesis : Replicate historical routes (e.g., thiirane oxidation) and analyze intermediates via HPLC-MS to identify misassigned byproducts .
Q. How does the electronic structure of this compound impact its participation in cycloaddition reactions?
- Methodological Answer : The sulfone group lowers the LUMO energy of the thiirene ring, enabling regioselective [2+4] cycloadditions with dienes. Use frontier molecular orbital (FMO) theory to predict reactivity. For example, reactions with 1,3-butadiene yield six-membered adducts, confirmed by X-ray analysis. Contrast with non-sulfone thiirenes, which show slower kinetics due to higher LUMO levels .
Q. In comparative studies with analogous cyclic sulfones (e.g., dihydrothiophene 1,1-dioxides), how does the ring strain of this compound influence its chemical behavior?
- Methodological Answer : The three-membered thiirene ring exhibits higher strain (~25 kcal/mol) than five-membered dihydrothiophene dioxides, leading to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
